molecular formula C19H21NO4 B1201441 1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester

1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1201441
M. Wt: 327.4 g/mol
InChI Key: LJBVQFICKAVNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1,3-dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester is a member of indanones and a cyclic ketone.

Scientific Research Applications

Synthesis and Potential Applications

  • This compound has been utilized in the synthesis of labeled compounds to determine the efficacy of potential GABA transporter substances in vitro, highlighting its importance in neuroscientific research (Schirrmacher et al., 2000).
  • It has been involved in the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents (Rehman et al., 2018).
  • The compound played a role in reactions yielding compounds with potential for further nucleophilic substitution, underlining its utility in creating diverse chemical entities (Goryaeva et al., 2015).

Chemical Synthesis and Characterization

  • It has been used in the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, demonstrating its versatility in synthetic organic chemistry (Lau et al., 2002).
  • The compound's role as an intermediate in the synthesis of anticoagulants like apixaban was explored, where its X-ray powder diffraction data was reported (Wang et al., 2017).

Potential in Medicinal Chemistry

  • It has been a part of studies exploring the asymmetric synthesis of various medically relevant compounds, such as sedridines and coniine, demonstrating its role in medicinal chemistry (Passarella et al., 2005).
  • In another study, its derivative was synthesized and characterized as a new reversible addition-fragmentation chain transfer agent for polymerization, indicating its potential in polymer science (Abdollahi et al., 2016).

Versatility in Organic Synthesis

  • The compound has been used in the synthesis of various structurally diverse small molecules, such as diarylazepan-4-ones, demonstrating its utility in the creation of complex organic structures (Chang et al., 2007).
  • It has played a role in the synthesis of fluorinated derivatives of quinolinecarboxylic acids, illustrating its application in the synthesis of fluorine-containing compounds, which are significant in pharmaceuticals (Nosova et al., 2002).

properties

Product Name

1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 1-[1-(1,3-dioxoinden-2-ylidene)ethyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H21NO4/c1-3-24-19(23)13-8-10-20(11-9-13)12(2)16-17(21)14-6-4-5-7-15(14)18(16)22/h4-7,13H,3,8-11H2,1-2H3

InChI Key

LJBVQFICKAVNOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 2
1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 3
1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 4
1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 5
1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester

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